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Compound of Interest

Compound Name: N-(2-Hydroxyphenyl)picolinamide

Cat. No.: B1195624 Get Quote

Spectroscopic Analysis of N-(2-
Hydroxyphenyl)picolinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-
Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry and materials

science. The following sections detail its characterization by Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by

experimental protocols and data interpretation.

Molecular Structure
N-(2-Hydroxyphenyl)picolinamide consists of a picolinamide moiety linked to a 2-

hydroxyphenyl group via an amide bond. The intramolecular hydrogen bonding between the

amide proton and the hydroxyl group plays a significant role in its conformational preference

and spectroscopic characteristics.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of N-(2-Hydroxyphenyl)picolinamide.
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¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment Experimental (DMSO-d₆)

-OH 10.05 (s)

-NH 9.85 (s)

Pyridine-H6 8.68 (d)

Pyridine-H3 8.25 (d)

Pyridine-H4 8.15 (t)

Pyridine-H5 7.75 (t)

Phenyl-H3 7.95 (d)

Phenyl-H6 7.10 (d)

Phenyl-H4 6.95 (t)

Phenyl-H5 6.90 (t)

s = singlet, d = doublet, t = triplet

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
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Carbon Assignment Experimental (DMSO-d₆)

C=O 163.5

Pyridine-C2 150.0

Pyridine-C6 148.5

Pyridine-C4 138.0

Pyridine-C3 127.0

Pyridine-C5 122.5

Phenyl-C1 (C-NH) 126.0

Phenyl-C2 (C-OH) 148.0

Phenyl-C6 120.0

Phenyl-C4 125.0

Phenyl-C5 118.0

Phenyl-C3 115.0

FT-IR Data
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
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Wavenumber (cm⁻¹) Assignment

3435 -OH stretch

3325 -NH stretch (amide A)

3070 Aromatic C-H stretch

1645 C=O stretch (Amide I)

1590 C=C stretch (aromatic)

1535 N-H bend (Amide II)

1432 C-N stretch

1280 C-O stretch (phenol)

Mass Spectrometry Data
While detailed fragmentation data for N-(2-Hydroxyphenyl)picolinamide is not readily

available in the cited literature, the molecular weight is 214.22 g/mol . For a related compound,

N-(4-methoxyphenyl)picolinamide, the molecular ion peak [M]⁺ was observed at m/z 228.00,

consistent with its molecular weight.[1] Based on the structure of N-(2-
Hydroxyphenyl)picolinamide, the molecular ion peak [M]⁺ is expected at m/z 214.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of N-(2-
Hydroxyphenyl)picolinamide, which is a solid at room temperature.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-(2-Hydroxyphenyl)picolinamide in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully

dissolved.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:
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Acquire the spectrum at room temperature.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR due to the low natural abundance of ¹³C.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of N-(2-Hydroxyphenyl)picolinamide with approximately 100-200 mg of

dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[2]

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

thin, transparent pellet.[2]

Instrumentation: Use a Fourier Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of N-(2-Hydroxyphenyl)picolinamide in a

suitable solvent such as methanol or acetonitrile to a concentration of approximately 1

mg/mL. Further dilute as necessary for the specific instrument.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is suitable for this type of molecule.[3][4]

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The mass range should be set to include the expected molecular ion (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak. If tandem MS (MS/MS) capabilities are

available, select the molecular ion for collision-induced dissociation (CID) to study its

fragmentation pattern. Common fragmentation pathways for amides include cleavage of the

amide bond.[5]

Visualization of Methodologies
The following diagrams illustrate the workflows for the spectroscopic analyses.
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Overall Spectroscopic Analysis Workflow

Sample Preparation

NMR Analysis IR Analysis MS Analysis

N-(2-Hydroxyphenyl)picolinamide

Dissolve in DMSO-d6 Prepare KBr Pellet Dissolve in MeOH/ACN

Acquire 1H & 13C Spectra

Process & Analyze Data

Acquire FT-IR Spectrum

Analyze Vibrational Modes

Acquire ESI-MS Spectrum

Analyze Molecular Ion & Fragments
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NMR Experimental Workflow

Weigh Sample (5-10 mg)

Add DMSO-d6 (0.7 mL)

Transfer to NMR Tube

Acquire 1H Spectrum Acquire 13C Spectrum

Data Processing (FT, Phasing)

Reference to Solvent Peak

Assign Chemical Shifts
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Relationship between IR and MS Data

N-(2-Hydroxyphenyl)picolinamide

IR Spectroscopy

probes vibrations

Mass Spectrometry

measures mass

Identifies Functional Groups
(C=O, N-H, O-H, C-N)

Determines Molecular Weight
(m/z = 214) Identifies Structural Fragments

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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